

A Comprehensive Structural Analysis of N-methyl-1-(4-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N</i> -methyl-1-(4-nitrophenyl)methanesulfonamide
Cat. No.:	B184191

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-methyl-1-(4-nitrophenyl)methanesulfonamide is a distinct organic molecule featuring a nitroaromatic group, a flexible methylene bridge, and an N-methylated sulfonamide moiety. This combination of functional groups suggests potential applications as a synthetic intermediate in medicinal chemistry and materials science.^{[1][2]} A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is paramount for predicting its reactivity, biological interactions, and stability. This guide provides a multi-faceted approach to the complete structural elucidation of this compound, integrating spectroscopic, crystallographic, and computational methodologies. We delve into the causality behind experimental choices, offering not just protocols but a strategic framework for comprehensive molecular characterization, designed for scientists engaged in chemical synthesis and drug development.

Introduction

The Sulfonamide Scaffold: A Cornerstone in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in pharmacology, forming the basis of a wide array of therapeutic agents.^[3] Its unique electronic and hydrogen-bonding

capabilities allow it to serve as a versatile pharmacophore in drugs ranging from antibacterial agents to diuretics and anti-inflammatory compounds.[\[4\]](#) The structural arrangement of substituents around the sulfonamide core dictates its biological activity, making detailed structural analysis a critical step in the development of new chemical entities.[\[3\]](#)

Profile of N-methyl-1-(4-nitrophenyl)methanesulfonamide

The subject of this guide, **N-methyl-1-(4-nitrophenyl)methanesulfonamide** (CAS No. 85952-29-0), is a specific derivative within this broad class.[\[5\]](#)[\[6\]](#) Its structure is characterized by:

- An N-methylated sulfonamide group, which removes the acidic proton typical of primary and secondary sulfonamides, altering its hydrogen bonding capacity and pharmacokinetic profile.
- A 4-nitrophenyl ring, a common moiety in biologically active compounds that can influence receptor binding and metabolic pathways.[\[7\]](#)[\[8\]](#) The strong electron-withdrawing nature of the nitro group significantly impacts the molecule's electronic properties.
- A methylene (-CH₂-) linker, which provides conformational flexibility between the aromatic ring and the sulfonyl center, distinguishing it from compounds where the sulfonyl group is directly attached to the phenyl ring.

Rationale for In-depth Structural Analysis

A comprehensive structural characterization is not merely an academic exercise; it is a foundational requirement for any further development. This analysis enables researchers to:

- Confirm Chemical Identity: Unambiguously verify the successful synthesis of the target molecule.
- Elucidate Structure-Activity Relationships (SAR): Understand how the molecule's specific 3D shape and electronic distribution might interact with biological targets.
- Predict Physicochemical Properties: Inform predictions of solubility, stability, and reactivity.
- Ensure Quality Control: Establish a reference standard for purity and identity for batch-to-batch consistency in pharmaceutical manufacturing.

Core Physicochemical and Structural Properties

A summary of the fundamental properties of the molecule is presented below, compiled from authoritative chemical databases.

Property	Value	Source
IUPAC Name	N-methyl-1-(4-nitrophenyl)methanesulfonamide	[5]
CAS Number	85952-29-0	[6]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄ S	[5]
Molecular Weight	230.24 g/mol	[5]
Melting Point	151-153 °C	[6]
SMILES	CNS(=O) (=O)CC1=CC=C(C=C1)-- INVALID-LINK--[O-]	[5]

Spectroscopic Characterization

Spectroscopic methods provide the first layer of structural evidence, confirming the presence of key functional groups and the connectivity of the molecular framework in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

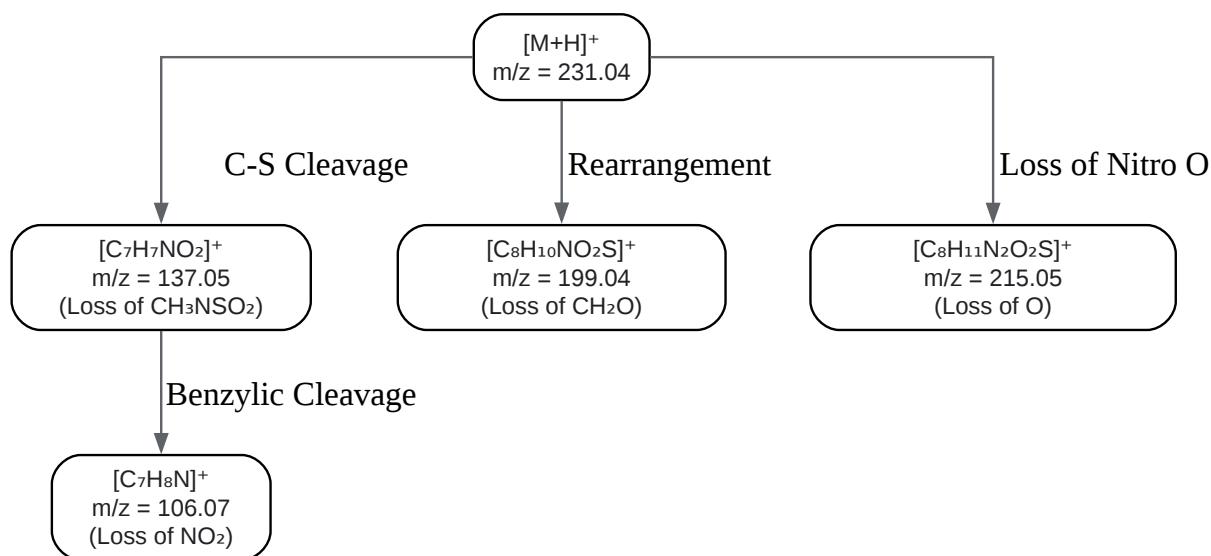
Expert Insight: The choice of a deuterated solvent like DMSO-d₆ is deliberate. Its high polarity is suitable for dissolving the sulfonamide, and its boiling point allows for variable temperature experiments if needed to study conformational dynamics. Furthermore, any residual water peak is well-separated from the primary signals of interest.

3.1.1 Predicted ^1H NMR Analysis Based on the molecular structure, the following proton signals are anticipated.

Proton Group	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Rationale
Aromatic (Ha)	~8.2	Doublet	2H	Protons ortho to the electron-withdrawing NO_2 group are strongly deshielded.
Aromatic (Hb)	~7.6	Doublet	2H	Protons meta to the NO_2 group are less deshielded than Ha.
Methylene (- CH_2-)	~4.5	Singlet	2H	Situated between two electron-withdrawing groups (sulfonyl and nitrophenyl).
N-Methyl (- CH_3)	~2.8	Singlet	3H	Attached to the nitrogen of the sulfonamide group.

3.1.2 Predicted ^{13}C NMR Analysis The carbon spectrum would corroborate the ^1H data, showing distinct signals for each unique carbon environment, including the ipso, ortho, meta, and para carbons of the phenyl ring, as well as the methylene and N-methyl carbons.

3.1.3 Experimental Protocol: NMR Spectrum Acquisition


- Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a reference signal at 0.00 ppm.[9]
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal of the solvent.
- Acquisition: Acquire a standard ¹H spectrum (e.g., 16-32 scans) followed by a ¹³C spectrum (e.g., 1024 scans or more). Further 2D experiments like COSY and HSQC can be run to confirm H-H and C-H correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing a prominent protonated molecular ion [M+H]⁺.

Expert Insight: Analyzing the fragmentation pattern helps validate the proposed structure. The weakest bonds, such as the C-S and S-N bonds, are expected to cleave preferentially, providing puzzle pieces that can be reassembled to confirm the overall connectivity.

3.2.1 Predicted Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS fragmentation pathway for the molecule.

3.2.2 Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
- Ionization: Use positive ion mode to generate the $[M+H]^+$ ion. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal.
- Data Acquisition: Acquire a full scan mass spectrum to identify the parent ion.
- Tandem MS (MS/MS): Select the parent ion (m/z 231.04) and subject it to collision-induced dissociation (CID) to generate and detect fragment ions, which can then be compared to the predicted pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Expert Insight: The two strong, sharp bands for the sulfonyl group (asymmetric and symmetric stretching) and the nitro group are highly characteristic. Their presence provides immediate and compelling evidence for these core structural components.[10]

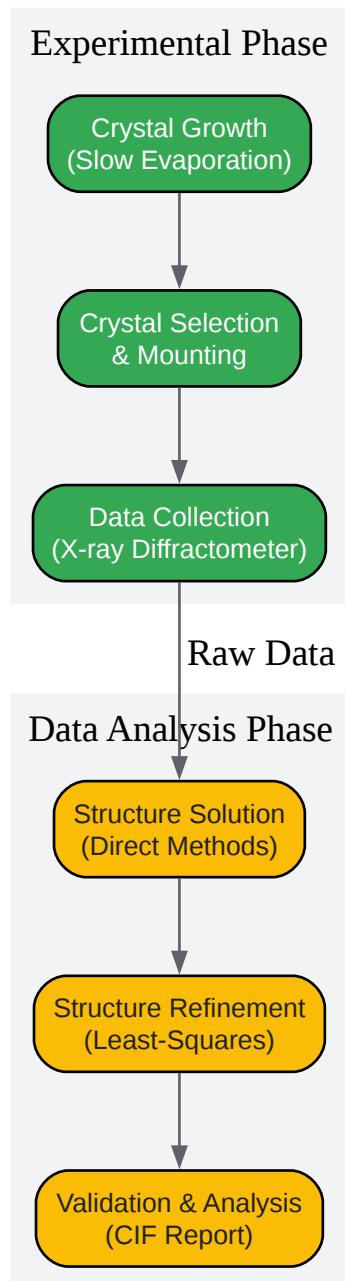
3.3.1 Characteristic Vibrational Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Vibration Type
Aromatic C-H	3100 - 3000	Stretch
N-O (Nitro)	1550 - 1515 (asymmetric)	Stretch
1355 - 1315 (symmetric)	Stretch	
S=O (Sulfonyl)	1350 - 1300 (asymmetric)	Stretch
1160 - 1120 (symmetric)	Stretch	
C-N	1340 - 1250	Stretch

3.3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the ATR crystal (e.g., diamond or germanium).
- Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Background Scan: Run a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) contributions.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Crystallographic and Conformational Analysis


While spectroscopy defines connectivity, single-crystal X-ray diffraction provides the definitive, high-resolution 3D structure of the molecule in the solid state, revealing precise bond lengths, angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the absolute structure of a crystalline solid. Analysis of related sulfonamide crystal structures suggests that the molecular packing will be governed by weak intermolecular interactions.[\[11\]](#)

Expert Insight: The torsion angle between the phenyl ring and the S-C bond is a key parameter. Unlike systems where the sulfonyl group is directly attached to the ring, the methylene bridge here allows for greater rotational freedom.[\[12\]](#) The observed conformation in the crystal will represent a low-energy state influenced by crystal packing forces, such as weak C-H…O hydrogen bonds involving the sulfonyl and nitro oxygen atoms.[\[11\]](#)

4.1.1 Experimental Workflow: Crystal Structure Determination

[Click to download full resolution via product page](#)

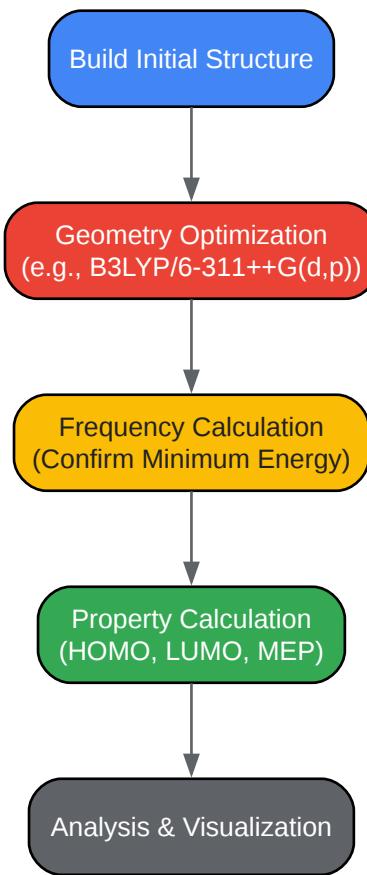
Caption: Standard workflow for single-crystal X-ray diffraction analysis.

4.1.2 Detailed Protocol

- **Crystal Growth:** Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., ethanol/water or

dichloromethane/hexane).

- Mounting: Select a high-quality, defect-free crystal (<0.5 mm) and mount it on a goniometer head.
- Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a modern X-ray diffractometer. Collect a full sphere of diffraction data.
- Data Reduction: Integrate the raw diffraction images and apply corrections for experimental factors to obtain a set of structure factors.
- Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods to reveal an initial electron density map.
- Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.
- Validation: Check the final model for chemical sense and validate it using standard crystallographic software, culminating in a Crystallographic Information File (CIF).


Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and complementary tool. It allows for the analysis of structural and electronic properties that are difficult to measure experimentally, such as the distribution of frontier molecular orbitals.[10][13]

Density Functional Theory (DFT) Modeling

Expert Insight: A key advantage of DFT is the ability to model the molecule in the gas phase, free from the influence of crystal packing or solvent effects. This provides insight into the molecule's intrinsic conformational preferences. Comparing the computationally optimized geometry with the experimental X-ray structure can reveal the extent to which intermolecular forces influence the solid-state conformation.[13]

5.1.1 DFT Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for DFT-based molecular property calculation.

5.1.2 Analysis of Molecular Properties

- Optimized Geometry: Provides theoretical bond lengths and angles for comparison with X-ray data.
- Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack.[14]
- Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution across the molecule. The negative potential (red/yellow) regions, expected around the oxygen atoms of the nitro and sulfonyl groups, are sites prone to electrophilic attack. The positive potential (blue) regions are susceptible to nucleophilic attack.[13]

Conclusion

The comprehensive structural analysis of **N-methyl-1-(4-nitrophenyl)methanesulfonamide** requires an integrated, multi-technique approach. NMR and mass spectrometry establish the fundamental connectivity and molecular formula, while IR spectroscopy confirms the presence of key functional groups. For ultimate structural definition, single-crystal X-ray diffraction provides unparalleled detail on the three-dimensional arrangement and intermolecular interactions in the solid state. These experimental techniques, when augmented by computational DFT studies, deliver a holistic understanding of the molecule's structural, electronic, and conformational properties. This rigorous characterization is the essential foundation upon which all further research, from synthetic applications to drug discovery, must be built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. study.com [study.com]
- 5. N-methyl-1-(4-nitrophenyl)methanesulfonamide | C8H10N2O4S | CID 703312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-1-(4-nitrophenyl)methanesulfonamide | 85952-29-0 [amp.chemicalbook.com]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Structural Analysis of N-methyl-1-(4-nitrophenyl)methanesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184191#n-methyl-1-4-nitrophenyl-methanesulfonamide-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com